3-Ethoxy-5-phenylphenol
Description
3-Ethoxy-5-phenylphenol is a phenolic derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and a phenyl group (-C₆H₅) at the 5-position of the phenol ring. This substitution pattern confers unique physicochemical properties, such as moderate polarity due to the ethoxy group and enhanced lipophilicity from the phenyl substituent. Phenolic compounds with ethoxy and aryl groups are often studied for applications in pharmaceuticals, agrochemicals, and material science due to their tunable reactivity and biological activity.
Properties
CAS No. |
150969-53-2 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-ethoxy-5-phenylphenol |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3 |
InChI Key |
RKEFBIHEBWESGD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)C2=CC=CC=C2 |
Synonyms |
[1,1-Biphenyl]-3-ol,5-ethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
- Structure : Features a pyrazolyl heterocycle at the 2-position and ethoxy group at the 5-position.
- Key Differences :
- The pyrazolyl ring introduces nitrogen atoms, enabling hydrogen bonding and coordination chemistry.
- The ethoxy group’s position (5 vs. 3) alters steric and electronic interactions.
- Higher molecular complexity compared to this compound, likely affecting solubility and synthetic accessibility.
3-Ethoxy-5-(hydroxymethyl)phenol
- Structure : Substitutes the phenyl group at the 5-position with a hydroxymethyl (-CH₂OH) group.
- Key Differences :
- The hydroxymethyl group increases polarity and water solubility.
- Reduced aromaticity compared to the phenyl substituent.
- Implications: Higher reactivity in oxidation or esterification reactions due to the -CH₂OH group. Safety profile: Requires precautions for inhalation exposure, as noted in its safety data sheet (e.g., oxygen administration if breathing is difficult) .
Halogenated Derivatives (e.g., 3-(3-Chloro-5-fluorophenyl)-5-methoxyphenol)
- Structure : Incorporates electron-withdrawing groups (Cl, F) on the aryl ring.
- Key Differences :
- Halogens increase acidity (lower pKa) via inductive effects.
- Methoxy groups at specific positions modulate electronic delocalization.
- Implications: Enhanced stability against electrophilic substitution reactions. Potential for antimicrobial or pesticidal applications due to halogen presence.
Physicochemical Properties Comparison
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